molecular formula C21H24BrN3O3 B12481919 Methyl 3-{[(2-bromophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Methyl 3-{[(2-bromophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B12481919
M. Wt: 446.3 g/mol
InChI Key: BMXHBHMNRUOWGH-UHFFFAOYSA-N
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Description

Methyl 3-{[(2-bromophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a bromophenyl group, a carbonyl group, and an ethylpiperazinyl group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(2-bromophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.

    Coupling with benzoate: The bromophenyl intermediate is then coupled with a benzoate derivative under specific conditions, often using a catalyst such as palladium.

    Introduction of the piperazinyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2-bromophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-{[(2-bromophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-{[(2-bromophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(2-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate
  • Methyl 3-{[(2-fluorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate
  • Methyl 3-{[(2-iodophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Uniqueness

Methyl 3-{[(2-bromophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with different properties.

Properties

Molecular Formula

C21H24BrN3O3

Molecular Weight

446.3 g/mol

IUPAC Name

methyl 3-[(2-bromobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C21H24BrN3O3/c1-3-24-10-12-25(13-11-24)19-9-8-15(21(27)28-2)14-18(19)23-20(26)16-6-4-5-7-17(16)22/h4-9,14H,3,10-13H2,1-2H3,(H,23,26)

InChI Key

BMXHBHMNRUOWGH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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